2,6,7-Trichloroquinoxaline
Overview
Description
2,6,7-Trichloroquinoxaline is a chemical compound with the molecular formula C8H3Cl3N2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
The synthesis of 2,6,7-Trichloroquinoxaline involves the reaction of sodium hydride in N,N-dimethylformamide with p-dimethylaminobenzenesulfonamide. After stirring for an hour, solid 2,6,7-trichloroquinoxaline is added. The reaction mixture is stirred overnight, then poured into excess pH 4.0 buffer and extracted with ethyl acetate. The extract is washed with water, brine, and dried over sodium sulfate. Filtration and evaporation yield a solid which is purified by silica gel flash chromatography .Molecular Structure Analysis
The molecular structure of 2,6,7-Trichloroquinoxaline consists of a benzene ring fused to a pyrazine 1,4-dioxide ring . The InChI code for this compound is 1S/C8H3Cl3N2/c9-4-1-6-7 (2-5 (4)10)13-8 (11)3-12-6/h1-3H .Physical And Chemical Properties Analysis
2,6,7-Trichloroquinoxaline is a powder with a melting point of 147-148°C . It has a molecular weight of 233.48 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Antiviral Research
Recent studies have highlighted the potential of chloroquine, a drug closely related to quinoxaline derivatives, in the treatment of viral infections like COVID-19. This indicates a promising avenue for the use of 2,6,7-Trichloroquinoxaline in antiviral research, especially considering its structural similarities and potential biochemical interactions (Touret & de Lamballerie, 2020).
Anti-Tuberculosis Applications
Quinoxaline derivatives have been explored for their efficacy against tuberculosis. Studies have synthesized and evaluated various quinoxaline-1,4-dioxide derivatives, showing promising results against the Mycobacterium tuberculosis H37Rv strain. These findings suggest that 2,6,7-Trichloroquinoxaline could be a valuable compound in developing new anti-tuberculosis drugs (Srinivasarao et al., 2020).
Antimicrobial and Antibacterial Activities
Various studies have synthesized new sulfonylquinoxaline derivatives and evaluated their antibacterial and antifungal activities. These compounds, which include structures related to 2,6,7-Trichloroquinoxaline, have shown effectiveness against Gram-positive and Gram-negative bacteria and fungi. This suggests the potential of 2,6,7-Trichloroquinoxaline as a basis for developing new antimicrobial agents (Ammar et al., 2020).
Safety and Hazards
2,6,7-Trichloroquinoxaline is associated with several hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
properties
IUPAC Name |
2,6,7-trichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHZLRADDUHIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434557 | |
Record name | 2,6,7-trichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41213-31-4 | |
Record name | 2,6,7-trichloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,7-trichloroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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